N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-28-20-10-6-5-9-19(20)23-12-14-24(15-13-23)30(26,27)16-11-22-21(25)17-29-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSNKWDNUVGMFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane or acetonitrile to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the core structure.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors . By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The pathways involved in its action include the inhibition of receptor-mediated signaling, which can result in vasodilation and reduced smooth muscle contraction .
Comparison with Similar Compounds
Research Findings and Pharmacological Insights
Receptor Binding and Selectivity
- The 2-methoxyphenylpiperazine moiety is a known 5-HT1A/5-HT7 receptor ligand. Structural analogs like 18F-FCWAY demonstrate high affinity for 5-HT1A receptors (Kd ~1–2 nM), suggesting the target compound may share this property .
- Fluorinated analogs (e.g., CAS 897618-28-9) show enhanced metabolic stability, but the methoxy group in the target compound may offer a balance between affinity and stability .
Metabolic Stability
Data Table: Structural and Functional Comparison
*Estimated based on structural analysis.
Biological Activity
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 447.5 g/mol. The compound comprises a benzamide backbone substituted with a sulfonyl group linked to a piperazine moiety, which is further substituted with a 2-methoxyphenyl group. This structure enhances its interaction with various biological targets, particularly neurotransmitter receptors .
The biological activity of this compound primarily revolves around its interactions with dopamine D4 receptors. These receptors are implicated in several psychiatric conditions, and compounds that influence dopaminergic signaling pathways may have therapeutic effects. The compound is believed to modulate downstream signaling pathways associated with mood regulation and cognitive functions .
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C22H29N3O5S |
| Molecular Weight | 447.5 g/mol |
| CAS Number | 897611-30-2 |
| Structure | Benzamide with sulfonyl group |
Biological Activity
Research indicates that this compound exhibits significant biological activity through its receptor interactions:
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of compounds related to this compound:
- Study on Neurotransmitter Effects : A study evaluating the effects of similar piperazine derivatives on neurotransmitter systems demonstrated significant modulation of serotonin and dopamine pathways, suggesting potential applications in treating mood disorders .
- Anticancer Activity : Another study explored the growth-inhibitory effects of related compounds on various cancer cell lines, indicating that structural features such as the presence of methoxy groups may enhance cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
